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molecular formula C15H17N3O3 B179603 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone CAS No. 111608-65-2

1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone

Cat. No. B179603
M. Wt: 287.31 g/mol
InChI Key: XWAIZWOYWKCWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04742057

Procedure details

A mixture of 3-(1-acetyl-4-piperidyl)-5-nitroindoline (10.0 g), manganese dioxide (17 g) and nitrobenzene (100 ml) was heated at 150° C. for 1 hour, with nitrogen gas being bubbled into the reaction mixture. The reaction mixture was cooled and the insoluble material was filtered off. The residue was washed with a mixture of chloroform and methanol (10:1 V/V) and the washings and the filtrate were combined and concentrated. The residue was dissolved in a mixture of chloroform and methanol (400 ml, 1:1 V/V) and the insoluble material was filtered off. The filtrate was concentrated to give 3-(1-acetyl-4-piperidyl)-5-nitroindole (4.67 g).
Name
3-(1-acetyl-4-piperidyl)-5-nitroindoline
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([CH:10]2[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([N+:19]([O-:21])=[O:20])[CH:17]=3)[NH:12][CH2:11]2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]>[O-2].[O-2].[Mn+4].[N+](C1C=CC=CC=1)([O-])=O>[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([N+:19]([O-:21])=[O:20])[CH:17]=3)[NH:12][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
3-(1-acetyl-4-piperidyl)-5-nitroindoline
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)C1CNC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
17 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
100 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being bubbled into the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
WASH
Type
WASH
Details
The residue was washed with a mixture of chloroform and methanol (10:1 V/V)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of chloroform and methanol (400 ml, 1:1 V/V)
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)C1=CNC2=CC=C(C=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.67 g
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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